Phenoxyacetic acid

Overview

Description

Phenoxyacetic acid is an organic compound with the molecular formula C8H8O3. It is a white solid or tan powder with a sweet and sour odor. This compound is an O-phenyl derivative of glycolic acid and is both a monocarboxylic acid and an aryl ether . This compound is not itself usefully active as an herbicide but forms part of the structure of many phenoxy herbicide derivatives, including 4-chloro-2-methylthis compound and 2,4-dichlorothis compound .

Preparation Methods

Phenoxyacetic acid can be synthesized through several methods:

-

From Sodium Phenolate and Sodium Chloroacetate: : The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond. The reaction is as follows:

- ( C_6H_5O-Na+ + ClCH_2COO-Na+ \rightarrow C_6H_5OCH_2COO-Na+ + NaCl )

- ( C_6H_5OCH_2COO-Na+ + HCl \rightarrow C_6H_5OCH_2COOH + NaCl ) .

-

Industrial Production: : A method involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction. The mixture is then acidified with an inorganic acid to obtain this compound .

Chemical Reactions Analysis

Phenoxyacetic acid undergoes various chemical reactions:

Nucleophilic Substitution: The phenolate anion reacts with chloroacetic acid to form this compound.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Esterification: It can react with alcohols to form esters, which are useful in various applications.

Scientific Research Applications

Agricultural Applications

Herbicide Use

Phenoxyacetic acid derivatives, such as 2,4-dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), are widely used as herbicides. These compounds effectively control broadleaf weeds in various crops. The efficacy of these herbicides has been linked to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants.

Case Study: MCPA Exposure

A case reported in Sri Lanka highlighted the hepatotoxic effects of MCPA exposure among farmers. A farmer developed liver damage after six months of using this herbicide, illustrating the potential health risks associated with prolonged exposure to this compound derivatives .

Medical Applications

Antidiabetic Research

Recent studies have identified this compound derivatives as potential agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. A specific derivative demonstrated significant agonistic activity and improved hyperglycemia levels in diabetic mice without causing hypoglycemia . This suggests that this compound could play a role in developing new antidiabetic medications.

Environmental Applications

Biodegradation Studies

Research has focused on the biodegradation of phenoxyacetic acids by microorganisms. For instance, Alcaligenes eutrophus has been shown to degrade 2,4-dichlorothis compound effectively, highlighting the potential for bioremediation strategies using genetically modified bacteria .

Genetic Adaptation Mechanisms

A study indicated that the transfer of catabolic plasmids among soil bacteria could enhance the degradation rate of this compound in contaminated environments. This genetic adaptation allows microbial communities to better respond to xenobiotic compounds, facilitating environmental cleanup efforts .

Health Risks and Toxicology

Carcinogenic Potential

A case-control study linked exposure to phenoxyacetic acids with an increased risk of soft-tissue sarcomas, suggesting potential carcinogenic effects . This finding emphasizes the need for careful handling and regulation of these compounds in agricultural practices.

Data Table: Summary of Applications

| Application Area | Specific Use/Study | Key Findings/Implications |

|---|---|---|

| Agriculture | Herbicides (e.g., MCPA, 2,4-D) | Effective weed control; health risks from exposure |

| Medicine | Antidiabetic agents | Potential FFA1 agonists for type 2 diabetes treatment |

| Environmental Science | Biodegradation by Alcaligenes eutrophus | Effective degradation mechanism for environmental cleanup |

| Toxicology | Cancer risk assessment | Increased risk of soft-tissue sarcomas with exposure |

Mechanism of Action

Phenoxyacetic acid and its derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death . This mechanism makes it effective as a herbicide when used in monocotyledonous crops like wheat or maize, selectively killing broad-leaf weeds .

Comparison with Similar Compounds

Phenoxyacetic acid is similar to other phenoxy herbicides such as:

- 4-chloro-2-methylthis compound (MCPA)

- 2,4-dichlorothis compound (2,4-D)

- 2,4,5-trichlorothis compound (2,4,5-T)

These compounds share the this compound structure but differ in their specific substituents, which influence their herbicidal activity and selectivity. This compound itself is unique in its versatility and foundational role in the synthesis of these derivatives .

Biological Activity

Phenoxyacetic acid (PAA) is an aromatic organic compound with significant biological activity, particularly noted for its role in agriculture as a herbicide and in pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

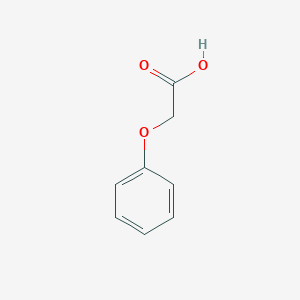

This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Its chemical structure can be represented as follows:

This structure allows PAA to interact with various biological targets, influencing metabolic pathways and cellular functions.

1. Antidiabetic Effects

Recent studies have highlighted the potential of this compound derivatives as agonists of free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. A notable compound derived from PAA exhibited an agonistic activity with an IC50 value of 43.6 nM, demonstrating efficacy in improving hyperglycemia in diabetic models without inducing hypoglycemia at high doses (40 mg/kg) .

Table 1: Biological Activity of this compound Derivatives

| Compound | FFA1 Agonistic Activity (nM) | Effect on Hyperglycemia |

|---|---|---|

| Compound 16 | 43.6 | Significant improvement |

2. Anti-inflammatory Properties

This compound derivatives have also shown promising anti-inflammatory effects. In a study evaluating new analogs, compounds demonstrated significant inhibition of paw swelling in animal models, with reductions in pro-inflammatory cytokines such as TNF-α and PGE-2 by up to 64% .

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Paw Thickness Reduction (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

|---|---|---|---|

| Compound A | 63.35 | 61.04 | 60.58 |

| Compound B | 46.51 | 64.88 | 57.07 |

Toxicological Concerns

Despite its beneficial applications, this compound is associated with toxicity risks, particularly in agricultural settings. Case studies have documented instances of liver injury linked to exposure to herbicides containing chlorophenoxy acids, including PAA derivatives like MCPA (4-chloro-2-methylthis compound). A case involving a farmer exposed to MCPA revealed obstructive liver injury, emphasizing the need for caution in handling these chemicals .

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns regarding its degradation and ecological impact. Research indicates that specific bacterial strains can degrade PAA effectively through horizontal gene transfer mechanisms involving plasmids that enhance catabolic pathways .

Table 3: Biodegradation Efficiency of this compound

| Bacterial Strain | Degradation Rate (%) |

|---|---|

| Ralstonia eutropha | High |

| Escherichia coli HB101 | Moderate |

Epidemiological Studies

Epidemiological research has linked exposure to phenoxyacetic acids with increased risks of certain cancers, including non-Hodgkin lymphoma and soft tissue sarcomas. A case-control study indicated a six-fold increase in risk associated with exposure to these compounds .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to determine the purity and structural integrity of phenoxyacetic acid derivatives?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid group (C=O stretch at ~1700–1725 cm⁻¹) and ether linkage (C-O-C stretch at ~1250–1050 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The methylene group (CH₂) adjacent to the carboxylic acid typically resonates at δ 4.5–5.0 ppm, while aromatic protons appear at δ 6.8–7.4 ppm .

- ¹³C NMR : The carbonyl carbon (COOH) appears at ~170–175 ppm, and the ether-linked carbons (OCH₂) at ~65–70 ppm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., this compound: m/z 152.15) and fragmentation patterns (e.g., loss of COOH group) .

Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?

- Methodological Answer :

- Route 1 : Condensation of phenol with chloroacetic acid in alkaline conditions (e.g., NaOH). Optimize reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:chloroacetic acid) to minimize side products like dichloroacetates .

- Route 2 : Hydrolysis of allyl phenoxyacetate using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound bioactivity studies, such as phytotoxicity assays?

- Methodological Answer :

- Controlled Variables : Standardize plant growth conditions (light, humidity, soil pH) and this compound application methods (foliar vs. root exposure) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare treatment effects on parameters like root elongation or chlorophyll content. Replicate experiments ≥3 times to ensure statistical power .

- Dose-Response Curves : Test logarithmic concentration ranges (e.g., 0.1–100 µM) to identify EC₅₀ values. Include negative (solvent-only) and positive controls (commercial herbicides) .

Q. What advanced analytical techniques are suitable for detecting trace this compound residues in environmental samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :

- Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 3.5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection : MRM transitions (e.g., m/z 152→108 for this compound) with limits of detection (LOD) <1 ppb .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to enhance sensitivity .

Q. How can contradictory data on this compound’s metabolic roles in mammalian systems be resolved?

- Methodological Answer :

- Metabolomics Workflow :

Sample Preparation : Use isotopically labeled internal standards (e.g., this compound-d₅) to normalize urine or plasma samples .

Data Acquisition : Apply high-resolution MS (HRMS) coupled with hydrophilic interaction chromatography (HILIC) for polar metabolites .

Multivariate Analysis : Perform principal component analysis (PCA) to distinguish metabolic clusters and identify confounding variables (e.g., diet, gut microbiota) .

- In Vitro Validation : Test hypotheses using hepatic cell lines to assess this compound’s impact on pathways like β-oxidation or glutathione metabolism .

Q. What strategies mitigate interference from structural analogs in quantifying this compound derivatives via chromatographic methods?

- Methodological Answer :

- Column Selection : Use phenyl-modified stationary phases to enhance separation of aromatic analogs (e.g., 2-phenoxypropionic vs. 4-phenoxybutyric acid) .

- Derivatization : Convert carboxylic acids to methyl esters using BF₃-methanol, improving peak symmetry and resolution in GC-MS .

- Cross-Validation : Confirm results with orthogonal techniques (e.g., NMR for structural elucidation) .

Properties

IUPAC Name |

2-phenoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OCH2COOH, C8H8O3 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025873 | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-59-8 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRC253429Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 to 212 °F (NTP, 1992), 98 - 99 °C | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.